molecular formula C10H9NO3 B3359132 1-acetyl-2-hydroxyindolin-3-one CAS No. 83813-66-5

1-acetyl-2-hydroxyindolin-3-one

Cat. No.: B3359132
CAS No.: 83813-66-5
M. Wt: 191.18 g/mol
InChI Key: TUATUUZGMQQSST-UHFFFAOYSA-N
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Description

1-Acetyl-2-hydroxyindolin-3-one is a compound belonging to the indolinone family, which is characterized by a fused indole and lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2-hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-hydroxyindolin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 1-acetylindolin-3-one.

    Reduction: The compound can be reduced to form 1-acetyl-2-hydroxyindoline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: 1-Acetylindolin-3-one.

    Reduction: 1-Acetyl-2-hydroxyindoline.

    Substitution: Various substituted indolinones depending on the electrophile used.

Scientific Research Applications

1-Acetyl-2-hydroxyindolin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-2-hydroxyindolin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anti-cancer therapies .

Comparison with Similar Compounds

    3-Hydroxyindolin-2-one: Shares a similar core structure but lacks the acetyl group at the 1-position.

    1-Acetylindolin-3-one: Similar structure but lacks the hydroxyl group at the 2-position.

    2-Hydroxyindolin-3-one: Similar structure but lacks the acetyl group at the 1-position.

Uniqueness: 1-Acetyl-2-hydroxyindolin-3-one is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-acetyl-2-hydroxy-2H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5,10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUATUUZGMQQSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C(=O)C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540610
Record name 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83813-66-5
Record name 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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